Betalamate
Description
Contextualization within Natural Product Chemistry
Betalamate (PubChem CID: 5281176) is an organic dicarboxylic acid with the molecular formula C9H9NO5 and a molecular mass of 211.17 g/mol nih.gov. It is classified as a betalain, a group of nitrogen-containing pigments found predominantly in plants of the order Caryophyllales, such as cacti, amaranths, and beets, where they replace anthocyanins nih.govscribd.com. The presence of this compound has been specifically reported in plants like Portulaca jacobseniana and Gomphrena globosa nih.gov.
Natural products, including this compound, represent a vast and structurally diverse array of compounds synthesized by living organisms uni-saarland.debiomedpharmajournal.org. Their study, known as natural product chemistry, is crucial for understanding biological pathways, ecological interactions, and for discovering new compounds with potential applications in medicine and industry biomedpharmajournal.orgnih.govmdpi.com. This compound stands out as a fundamental building block in the biosynthesis of betalains (B12646263), which are themselves significant natural products with roles as colorants and, in some cases, as antioxidants scribd.comprezi.com.
Overview of this compound's Central Role as a Precursor
This compound serves as a central and indispensable precursor in the complex biochemical pathway leading to the formation of betalains, which are broadly categorized into two main types: betacyanins (red-violet pigments) and betaxanthins (yellow-orange pigments) scribd.comprezi.com. The biosynthesis of betalains initiates with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations, including hydroxylation to L-3,4-dihydroxyphenylalanine (L-DOPA) prezi.comresearchgate.net. L-DOPA is then converted into seco-DOPA, which spontaneously cyclizes to form this compound researchgate.net.
Once formed, this compound's aldehyde group readily condenses with various amino acids or amines through a spontaneous Schiff base formation, leading to the diverse array of betalain pigments researchgate.netnih.gov. For instance, the reaction of this compound with cyclo-DOPA (a derivative of L-DOPA) yields betacyanins, such as betanidin (B1384155), which then binds with a sugar (e.g., UDP-D-glucose) to form betanin, a prominent red-violet pigment found in red beets prezi.com. Conversely, the condensation of this compound with other amino acids, such as L-tyrosine, results in the formation of betaxanthins nih.gov. This reactivity highlights this compound's crucial role as a molecular scaffold that dictates the structural diversity within the betalain family.
The following table summarizes key compounds involved in the betalain biosynthesis pathway, emphasizing this compound's central position:
| Compound Name | Role in Biosynthesis |
| L-Tyrosine | Initial precursor for the pathway |
| L-3,4-dihydroxyphenylalanine (L-DOPA) | Intermediate derived from L-tyrosine, precursor to this compound researchgate.net |
| This compound | Key intermediate; condenses with amines/amino acids |
| Cyclo-DOPA | Reacts with this compound to form betacyanins |
| Betanidin | Aglycone of betacyanins, formed from this compound and cyclo-DOPA prezi.com |
| Betanin | A prominent betacyanin, formed by betanidin and glucose prezi.com |
| Betaxanthins | Formed by this compound condensing with various amino acids nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO5-2 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/p-2/b5-1-/t7-/m0/s1 |
InChI Key |
YQDKULBMDMPFLH-FSRBREEPSA-L |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=O)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1C(NC(=CC1=CC=O)C(=O)[O-])C(=O)[O-] |
Synonyms |
betalamic acid |
Origin of Product |
United States |
Biosynthetic Pathways of Betalamate
Identification of Precursor Molecules: L-Tyrosine and L-DOPA
The initial steps in the betalamic acid biosynthetic pathway involve the aromatic amino acids L-tyrosine and L-DOPA (3,4-dihydroxyphenylalanine). L-tyrosine serves as the primary precursor, undergoing hydroxylation to form L-DOPA. This conversion can be catalyzed by enzymes such as tyrosinases, which are polyphenol oxidases (PPOs), or by specific cytochrome P450 proteins like CYP76AD6 identified in beetroot (Beta vulgaris). L-DOPA is a non-standard amino acid that acts as a central precursor for betalain pigments.
Enzymatic Catalysis in Betalamate Biogenesis
The critical enzymatic step in betalamic acid formation is mediated by DOPA dioxygenase enzymes.
DOPA 4,5-dioxygenase (DODA), also referred to as DOPA-extradiol-dioxygenase, is a key enzyme that catalyzes the oxidative ring cleavage of L-DOPA bioregistry.io. This enzyme performs an extradiol cleavage, specifically opening the aromatic ring of L-DOPA between carbons 4 and 5 bioregistry.io. This reaction yields 4,5-secodopa, an unstable intermediate bioregistry.io. DODA enzymes are crucial for betalain biosynthesis as they facilitate the formation of betalamic acid, which is the structural unit of these pigments bioregistry.io. In addition to 4,5-cleavage, some DODA enzymes are promiscuous and can also catalyze a 2,3-extradiol cleavage of L-DOPA, leading to the formation of 2,3-secodopa.
DOPA dioxygenase (DOD) activity has been characterized in both fungal and plant systems. The enzyme was initially purified from the betalain-producing fungus Amanita muscaria (fly agaric). The Amanita muscaria DODA (AmDODA) is known for its ability to perform both 2,3 and 4,5 cleavage of L-DOPA. In plants, DODA enzymes are found in species belonging to the order Caryophyllales, which are the primary producers of betalains (B12646263) bioregistry.io. While the DODA sequences in Caryophyllales and Basidiomycetes are not conserved, both groups produce betalains. Research has also explored the expression of recombinant DODA in microbial systems, such as Escherichia coli, to enable scalable production of betalamic acid.
DOPA 4,5-Dioxygenase Activity and Mechanisms
Characterization of Biosynthetic Intermediates (e.g., 4,5-secodopa, 2,3-secodopa)
The enzymatic cleavage of L-DOPA by DOPA dioxygenase produces seco-DOPA intermediates. Specifically, 4,5-secodopa and 2,3-secodopa are formed as hypothetical biosynthetic intermediates. While direct isolation of these products has been challenging, their structural evidence has been inferred from reaction products, kinetics, and spectroscopic characteristics. These seco-DOPA compounds are characterized in dilute solutions by techniques such as HPLC and UV/VIS spectroscopy.
Chemical Synthesis and Semisynthesis of Betalamate
Strategies for Total Chemical Synthesis of Betalamate
Total chemical synthesis of this compound is recognized as a challenging endeavor due to factors such as the toxicity of reagents, low yields, and the numerous steps involved in the synthetic pathways wikipedia.org. Despite these difficulties, several strategies have been explored to construct the intricate this compound scaffold.
One approach to the total synthesis of this compound involves the use of diketo aldehyde intermediates. A reported method describes the transformation of cis-4-oxo-2,6-piperidinedicarboxylic acid dimethyl ester into the semicarbazone of 2,3-dihydrobetalamic acid dimethyl ester . This intermediate, which can be considered a derivative arising from a diketo-like precursor, is a key step towards the this compound structure. This highlights the utility of multi-step organic reactions to build complex natural product cores.
Following the formation of dihydrothis compound derivatives, an oxidation step is crucial to achieve the fully unsaturated this compound structure. In the synthesis pathway mentioned above, the semicarbazone of 2,3-dihydrobetalamic acid dimethyl ester undergoes oxidation to yield a mixture of stereoisomers of betalamic acid dimethyl ester semicarbazone, with a reported yield of 41% . This oxidation reaction is a critical transformation for establishing the conjugated system characteristic of this compound.
Synthesis from Diketo Aldehyde Intermediates
Semisynthetic Methodologies from Related Natural Products
Semisynthetic methods offer a more practical route to obtain this compound, primarily by modifying readily available natural products. These methods often provide higher efficiency compared to total synthesis, making them suitable for preparative purposes wikipedia.org.
A prominent semisynthetic strategy involves the hydrolytic release of this compound from betanin, a major betacyanin pigment abundant in red beets. Betanin, an iminium natural product, undergoes acid- and base-catalyzed hydrolysis to yield betalamic acid and cyclo-DOPA-5-O-β-D-glucoside metabolomicsworkbench.org. This process can be carried out under controlled conditions, for instance, in the presence of a cross-linked polystyrene resin containing primary amine groups, at room temperature and under a nitrogen atmosphere wikipedia.org. Research indicates that the decomposition of betanin in aqueous phosphate (B84403) solutions (pH 2-11) is subject to general base catalysis by hydrogen phosphate ion, as well as intramolecular general acid and base catalysis metabolomicsworkbench.org.
Once this compound is obtained, it serves as a versatile building block for the semisynthesis of various betalains (B12646263) and their derivatives through condensation reactions. This compound possesses an aldehyde group that spontaneously reacts with the amine groups of amino acids and other amines to form corresponding imines, leading to the formation of betaxanthins and betacyanins wikipedia.orgnih.gov. This immonium condensation reaction is fundamental to the structural diversity of betalains nih.gov.
For example, a biotechnological strategy involving the expression of a dioxygenase enzyme in Escherichia coli can produce betalamic acid from L-DOPA, and 6-decarboxy-betalamic acid from dopamine (B1211576) guidetopharmacology.org. These this compound structural units can then be condensed with various amino acids, such as tryptophan, over a period of 72 hours to yield novel betaxanthins guidetopharmacology.org. The efficiency of these condensation reactions can be high, with yields for purified betaxanthins reaching up to 100% in some procedures wikipedia.org.
Hydrolytic Release of this compound from Betanin
Development of Synthetic Analogues of this compound (e.g., 6-decarboxy-betalamic acid)
The development of synthetic analogues of this compound expands the chemical space of betalains, enabling the creation of molecules with modified properties. A significant analogue is 6-decarboxy-betalamic acid, which forms the core of a recently discovered family of decarboxylated betalains nih.gov.
6-decarboxy-betalamic acid can be obtained by the decarboxylation of the chiral carbon of betalamic acid nih.gov. This analogue can be produced biotechnologically in bioreactors using dopamine as the enzyme substrate, followed by condensation with various amines or amino acids to form 6-decarboxy-betaxanthins nih.gov. The formation of 6-decarboxy-betalamic acid in bioreactors has been monitored, showing a retention time (RT) of 17.66 minutes and an absorbance maximum at 405 nm nih.gov. Its molar absorptivity (ε) is reported to be 29,000 M⁻¹·cm⁻¹ guidetopharmacology.org.
Another novel analogue, 6-methyl-betalamic acid, has been synthesized through a pathway starting from α-methyl-DOPA uni.lu. This enzymatic process allows for the incorporation of a functional group into the betalamic acid structure, opening new avenues for creating diverse methylated betalain pigments uni.lu.
The distinct spectroscopic properties of this compound and its analogues are crucial for their identification and characterization.
Table 1: Spectroscopic Data for this compound and its Analogue
| Compound | Absorbance Maximum (λmax) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) | Retention Time (RT) (min) |
| Betalamic Acid | N/A | 27,000 guidetopharmacology.org | N/A |
| 6-decarboxy-betalamic acid | 405 nm nih.gov | 29,000 guidetopharmacology.org | 17.66 nih.gov |
Derivatives and Conjugates of Betalamate
Mechanisms of Betacyanin Conjugation
Betacyanins, which impart red-violet hues, are formed when betalamic acid condenses with a cyclo-DOPA structure or its glucosyl derivatives conicet.gov.arwikipedia.orgfishersci.co.ukfishersci.cabetaelegans.comnih.govnih.govbetaelegans.combetaelegans.comuni.luwikipedia.orgguidetopharmacology.orgresearchgate.netfishersci.canih.govbetaelegans.comfishersci.comadvancedchemtech.comnih.govcartrite.co.uk.
Similar to betaxanthin formation, the condensation of betalamic acid with cyclo-DOPA or its glucosyl derivatives to form betacyanins is largely considered a spontaneous reaction in plants nih.govbetaelegans.comuni.luresearchgate.netadvancedchemtech.com. This spontaneous Schiff base condensation is a decisive step in betacyanin formation nih.govuni.lu. For example, studies have shown that feeding cyclo-DOPA to plant hypocotyls can result in betanidin (B1384155) formation, supporting the spontaneous nature of this process nih.gov. The closed structure of cyclo-DOPA extends the electronic resonance to the diphenolic aromatic ring, which is crucial for the characteristic red-violet color of betacyanins wikipedia.orgwikipedia.org.
Structural Features and Classifications of Betalamate-Derived Pigments
Betalains (B12646263) are broadly classified into two main structural groups based on the nature of the compound condensed with betalamic acid conicet.gov.arwikipedia.orgbetaelegans.comnih.govcartrite.co.ukfishersci.com.
Advanced Analytical and Spectroscopic Techniques for Betalamate Characterization
Chromatographic Separation Methods for Betalamate and its Derivatives
Chromatographic techniques play a pivotal role in the isolation, purification, and quantitative analysis of this compound and its diverse derivatives, such as betaxanthins and betacyanins, from complex biological matrices or synthetic mixtures.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), is extensively employed for the separation, identification, and quantification of betalain pigments researchgate.netresearchgate.netnih.gov. This method offers high sensitivity and separation efficiency, making it a primary choice for the analysis of these compounds nih.gov.
An effective RP-HPLC-based method has been established for the systematic isolation, identification, and quantification of betalain pigments from various plant species, including those in the Amaranthaceae family researchgate.netnih.gov. The technique allows for the characterization of numerous betacyanins and betaxanthins, often in conjunction with mass spectrometry researchgate.netnih.gov. For instance, three betaxanthins separated from Celosia species were identified as immonium conjugates of betalamic acid with dopamine (B1211576), 3-methoxytyramine, and (S)-tryptophan, with the latter two being novel findings nih.gov.
HPLC with Photodiode Array (PDA) detection is commonly used to confirm the purity and identity of this compound and its derivatives by comparing their retention times and absorbance spectra with those of known standards researchgate.net. A simple reversed-phase HPLC protocol is also available for pigment identification and quantification, with calibration for betaxanthins reported using synthesized and purified pigments as standards researchgate.net.
HPLC is also utilized in semi-preparative chromatographic purification processes, such as obtaining betaxanthins from betalamic acid researchgate.net. Specific HPLC conditions can vary, but examples include gradient elution with acetonitrile (B52724) and water nlc-bnc.ca, or a mobile phase consisting of 0-60% acetonitrile with 0.1% (v/v) formic acid, particularly when used in conjunction with flash chromatography for purification nih.gov. In some analyses, this compound has been detected by HPLC in positive ion mode with a retention time of approximately 1 minute metabolomicsworkbench.org.
Thin-Layer Chromatography (TLC) and Flash Chromatography
Thin-Layer Chromatography (TLC) serves as a less expensive and less complex chromatographic procedure compared to HPLC, often employed for preliminary screening and qualitative analysis nih.gov. While it may not separate all beta-lactams, it can be used for identification when supplemented with information from color reactions or additional chromatographic systems nih.gov. TLC on silica (B1680970) gel, using mobile phases like ammonia (B1221849) in isopropanol, has been successfully applied to the separation of this compound derivatives nlc-bnc.ca. In modern analytical practices, TLC is used to confirm the presence or absence of compounds above a defined concentration level nih.gov. It also finds application in the quantitative and qualitative analysis of lipid classes and for preliminary screening in various studies mdpi.com.
Flash Chromatography is recognized as a convenient and rapid method for the isolation of unstable compounds, including betalains (B12646263) such as betanin, vulgaxanthin I, indicaxanthin (B1234583), and neobetanin nih.gov. This technique can achieve superior chemical separations more quickly and with higher resolution than traditional gravity-based column chromatography, often by employing air pressure or solvent pumps to accelerate solvent flow youtube.com. A common gradient procedure for the purification of betalains using flash chromatography involves 0-60% acetonitrile with 0.1% (v/v) formic acid as the mobile phase, with the purity of collected fractions subsequently confirmed by RP-HPLC nih.gov. Flash chromatography is widely used in natural products research and for purifying pharmaceutical intermediates youtube.com.
Spectroscopic Approaches to this compound Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation and characterization of this compound, providing insights into its molecular architecture and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is considered the most widely used and powerful technique for elucidating the structures of organic molecules nih.govduke.edu. It provides unique "molecular fingerprints" by encoding the local chemical environments of atoms within a molecule, which are crucial for deducing connectivity and relative stereochemistry nih.govduke.edulibretexts.org. Both ¹H NMR and ¹³C NMR spectra are routinely employed for structural characterization nlc-bnc.calibretexts.orgresearchgate.net.
NMR spectroscopy can confirm the chemical structure of compounds like betanin, a this compound derivative researchgate.net. Advanced machine learning frameworks can utilize experimental ¹H and/or ¹³C NMR spectra to predict the presence of specific substructures, annotate the spectrum, and construct candidate constitutional isomers, assigning a probabilistic ranking to them nih.gov. For this compound derivatives, specific NMR data, such as ¹H NMR chemical shifts (e.g., δ values at 1.43, 1.57, 4.00, 4.47 ppm in CDCl₃ at 300 MHz), have been reported nlc-bnc.ca. Furthermore, variable-temperature NMR spectroscopy is a valuable tool for monitoring changes in molecular structure in solution and elucidating the kinetics and energetics of molecular rearrangement processes mdpi.com.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique that aids in determining the functional groups present in a molecule and identifying compounds by analyzing the vibrational transitions of atoms libretexts.org. The IR spectrum reveals characteristic absorption bands at specific wavenumbers, which correspond to particular functional groups nlc-bnc.caorgchemboulder.comresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of discrete wavelengths of UV or visible light absorbed or transmitted by a sample technologynetworks.comlibretexts.org. This method provides both qualitative and quantitative information about a chemical compound libretexts.org.
UV-Vis spectra of betalain pigments, including betalamic acid, exhibit characteristic maximum absorbance (λmax) values researchgate.net. For betalamic acid itself, the maximum absorbance is reported at 424 nm researchgate.net. The structures of betaxanthins, which are conjugates of betalamic acid, have been confirmed using UV-Vis spectroscopy researchgate.net. In the purification process, such as flash chromatography, different fractions are often collected based on UV detection at specific wavelengths, such as 254 nm and 280 nm nih.gov. UV-Vis spectroscopy is also used for purity assessment . For accurate results, it is crucial to use a reference cell to zero the instrument with the solvent used for the sample libretexts.org.
Enzymatic Activity and Molecular Interactions of Betalamate
Characterization of Enzymes Involved in Betalamate Metabolism
The metabolism of this compound involves specific enzymatic steps, primarily within the broader context of betalain biosynthesis. This compound itself is generated through enzymatic action. Research indicates that the compound is produced by the activity of a Hydroxycinnamate-decarboxylase enzyme. fishersci.co.uk
Furthermore, this compound is a key intermediate in the formation of betalains (B12646263), such as betanin. In the biosynthesis pathway of betanin, this compound (also known as betalamic acid) reacts with the amino acid tyrosine. This process involves a series of transformations where tyrosine reacts with oxygen and dihydroxyphenylalanine to form dopaquinone. Dopaquinone then spontaneously releases a hydrogen ion to become leucodopachrome (B102365). Subsequently, leucodopachrome reacts with this compound to yield betanidin (B1384155). Betanidin, the colored compound, then binds with a sugar, specifically UDP-D-glucose, with the assistance of an enzyme called betanidin 5-0-glucosyltransferase, to form betanin. guidetopharmacology.org This highlights the sequential enzymatic steps and the involvement of specific enzymes in converting this compound into its downstream products within the betalain pathway. Additionally, this compound is noted to be involved in a reaction with 3-methoxytyramine as part of betalain biosynthesis. nih.gov
Studies on Molecular Recognition and Binding of this compound
The molecular recognition and binding of this compound are crucial for its function as a chromophoric unit in betalains. Betalains are broadly classified into two main groups: yellow betaxanthins and violet betacyanins. In both categories, betalamic acid (this compound) forms the structural and chromophoric core. The distinction between betaxanthins and betacyanins lies in the molecule that condenses with betalamic acid. fishersci.com
Specifically, in betaxanthins, betalamic acid forms a condensation product with various amino acids and amines. nih.govfishersci.com This direct bonding of amino acids to the this compound structure is a primary example of its molecular recognition and binding. For instance, the synthesis of betanin, a betacyanin, explicitly involves the reaction of this compound with the amino acid tyrosine. guidetopharmacology.org This indicates a specific molecular interaction where this compound acts as a scaffold for the incorporation of amino acid-derived moieties, leading to the diverse structures and colors observed in betalains.
Computational Approaches to this compound Molecular Interactions
However, the principles of these computational techniques could theoretically be applied to this compound to gain deeper insights. Molecular docking could predict the preferred binding orientations and affinities of this compound with various amines or amino acids, elucidating the precise geometry and energetic favorability of these condensation reactions. Molecular dynamics simulations could further explore the stability of these interactions over time, the flexibility of the this compound structure during binding, and the dynamic evolution of its complexes with different partners. Such studies would complement experimental findings by providing atomic-level mechanistic details of this compound's involvement in betalain biosynthesis and its broader molecular recognition properties.
Metabolic Roles and Biological Occurrence of Betalamate
Betalamate as a Central Metabolite in Betalain Biosynthetic Pathways
This compound serves as the core chromophore, or color-bearing unit, of all betalain compounds researchgate.netgenome.jp. The biosynthesis of betalains (B12646263) is a complex process that begins with the amino acid L-tyrosine. L-tyrosine is first hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA) researchgate.net. This step is catalyzed by cytochrome P450 enzymes, specifically from the CYP76AD α-clade researchgate.netfrontiersin.org. Subsequently, L-DOPA undergoes an extradiol cleavage by the enzyme DOPA 4,5-dioxygenase (DOD or DODA) to yield betalamic acid (this compound) researchgate.netresearchgate.net.
Once formed, this compound spontaneously condenses with various amino acids or L-DOPA derivatives to produce the diverse array of betalain pigments genome.jpresearchgate.net. This spontaneous condensation is a key characteristic of betalain synthesis, distinguishing it from other pigment pathways that often rely on enzymatic conjugation steps genome.jp. The condensation of this compound with cyclo-DOPA derivatives leads to the formation of red-violet betacyanins, while its reaction with other amino acids or amino side chains results in yellow-orange betaxanthins genome.jp.
For instance, the red pigment betanin, commonly found in red beets, is formed by the condensation of this compound with a C5-glucosylated cyclo-DOPA moiety researchgate.net. This reaction is followed by glycosylation of betanidin (B1384155) intermediates by specific glucosyltransferases researchgate.netprezi.com.
Here is a simplified representation of the pathway:
| Precursor/Intermediate | Enzyme(s) Involved | Product |
| L-Tyrosine | Cytochrome P450 (e.g., CYP76AD) researchgate.netfrontiersin.org | L-DOPA researchgate.net |
| L-DOPA | DOPA 4,5-dioxygenase (DOD/DODA) researchgate.netresearchgate.net | This compound researchgate.netresearchgate.net |
| This compound + Amino Acid/L-DOPA derivative | Spontaneous condensation genome.jpresearchgate.net | Betalains (Betacyanins/Betaxanthins) genome.jpresearchgate.net |
Natural Occurrence in Plants (e.g., Caryophyllales, Opuntia ficus-indica)
Betalains, and consequently this compound, are predominantly found in plants belonging to the order Caryophyllales researchgate.netgenome.jp. This order includes a wide variety of plant families, such as Cactaceae (cacti) and Amaranthaceae (amaranth, beets) genome.jp. Interestingly, betalains serve as a replacement for anthocyanin pigments in most families within Caryophyllales researchgate.netresearchgate.net.
A prominent example of a plant rich in betalains is Opuntia ficus-indica, commonly known as the prickly pear cactus researchgate.netconicet.gov.arresearchgate.net. This species, a member of the Cactaceae family, is widely distributed globally, particularly in arid and semi-arid regions researchgate.netmonstera-app.comnih.gov. Its fruits are known for their vibrant colors, which are attributed to the presence of betalains, including betacyanins (red-violet) and betaxanthins (yellow-orange) researchgate.netconicet.gov.ar. Research on Opuntia ficus-indica fruits has identified indicaxanthin (B1234583) and betanin as major betalain compounds, indicating the active biosynthesis of this compound within these plants conicet.gov.arnih.gov.
Other dietary sources of betalains and their precursor this compound include Swiss chard and certain amaranth (B1665344) strains wikipedia.org.
Natural Occurrence in Fungi (e.g., Amanita muscaria)
While primarily associated with plants, betalains, and thus this compound, have also been reported in certain higher fungi genome.jp. A notable example is the iconic mushroom Amanita muscaria, commonly known as the fly agaric wikipedia.orggbif.org. This basidiomycete fungus, recognized by its distinctive red cap with white spots, is widely distributed in temperate and boreal forests of the Northern Hemisphere wikipedia.orggbif.org.
The presence of betalains in Amanita muscaria indicates the existence of the this compound biosynthetic pathway within this fungal species, demonstrating a broader biological distribution of this metabolic process beyond the plant kingdom genome.jpnih.gov. The enzymes responsible for betalamic acid biosynthesis, specifically 4,5-DOPA-extradiol-dioxygenase activity, were initially thought to be limited to Caryophyllales plants and some fungi nih.gov. However, recent discoveries, such as in the bacterium Gluconacetobacter diazotrophicus and the cyanobacterium Anabaena cylindrica, suggest that the presence of betalamic acid-forming enzymes is more diverse than previously understood nih.gov.
Metabolic Interconnections with Other Biochemical Pathways
This compound biosynthesis is intricately linked with other fundamental biochemical pathways, primarily through its precursor, L-DOPA. L-DOPA is a crucial intermediate not only for betalain production but also for the biosynthesis of catecholamines, a group of neurotransmitters including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline) wikipedia.orgfishersci.caguidetopharmacology.org. This highlights a fascinating metabolic crosstalk where a single precursor, L-DOPA, can be channeled into distinct pathways leading to either pigments or neurotransmitters, depending on the organism and its specific metabolic needs wikipedia.org.
The initial step in betalain synthesis, the conversion of L-tyrosine to L-DOPA, connects it to the broader amino acid metabolism pathway researchgate.netwikipedia.org. L-tyrosine itself is synthesized from prephenate or arogenate through specific dehydrogenases frontiersin.org. The regulation of these upstream enzymes, such as arogenate dehydrogenases, can influence the availability of L-tyrosine and, consequently, the flux towards betalain biosynthesis frontiersin.org.
Furthermore, the spontaneous condensation of this compound with various amino acids to form betaxanthins demonstrates a direct interconnection with the general amino acid pool within the cell genome.jp. This means that the availability and types of free amino acids can influence the specific betaxanthin pigments produced. Metabolic pathways are interconnected series of reactions where the product of one reaction often serves as the substrate for the next, allowing for efficient channeling of intermediates and energy byjus.compulsus.comwikipedia.org. This interconnectedness enables cells to regulate their internal environments and adapt to changing conditions pulsus.com.
Q & A
Basic Research Questions
Q. What are the key methodological steps to identify Betalamate’s chemical properties for initial characterization?
- Methodological Answer : Begin with spectral analysis (NMR, FT-IR, mass spectrometry) to confirm molecular structure, followed by chromatographic techniques (HPLC, GC-MS) for purity assessment. Cross-reference data with existing databases (e.g., PubChem, ChemSpider) and ensure reproducibility by documenting protocols per the Beilstein Journal’s experimental guidelines . Include tabulated spectral peaks and retention times for transparency (e.g., Table 1: NMR shifts, HPLC retention parameters) .
Q. How can researchers design a systematic literature review to contextualize this compound’s pharmacological potential?
Define inclusion/exclusion criteria (e.g., studies on this compound’s bioactivity published 2010–2025).
Extract data using standardized forms (e.g., compound potency, assay type, cell lines).
Synthesize findings thematically (e.g., antimicrobial vs. anti-inflammatory effects).
For scoping, apply Arksey and O’Malley’s framework to map gaps in mechanistic studies .
Q. What experimental approaches are suitable for assessing this compound’s stability under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- pH variations : Simulate gastrointestinal (pH 1.2–7.4) and systemic (pH 7.4) environments.
- Temperature gradients : 25°C (ambient) to 40°C (elevated).
Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life. Document protocols per Cochrane Handbook’s reproducibility standards .
Advanced Research Questions
Q. How can researchers optimize this compound’s synthetic yield while minimizing by-products?
- Methodological Answer :
- Use Design of Experiments (DoE) to test variables (e.g., catalyst concentration, reaction time).
- Apply response surface methodology (RSM) to model interactions between factors.
- Validate optimized conditions with triplicate runs and statistical analysis (ANOVA). Reference the FINER criteria to ensure feasibility and novelty .
Example Table:
| Variable | Range Tested | Optimal Value | p-value |
|---|---|---|---|
| Catalyst (mol%) | 1–5 | 3.2 | <0.05 |
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Perform meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., dosage, assay type) .
- Conduct sensitivity analyses to exclude outliers or low-quality studies (Jadad scale for RCTs).
- Validate conflicting results via orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo models). Align with PRISMA’s conflict-of-interest assessment .
Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s multi-target interactions?
- Methodological Answer :
- Use pathway enrichment tools (DAVID, KEGG) to identify overlapping biological pathways.
- Apply machine learning (random forests, neural networks) to prioritize high-impact targets.
- Validate predictions with CRISPR/Cas9 knockouts or siRNA silencing. Ensure data tables include raw p-values and fold-change metrics .
Q. What frameworks support ethical and rigorous human subject research for this compound’s clinical potential?
- Methodological Answer :
- Draft research questions using PICO (Population, Intervention, Comparison, Outcome) for clinical trials .
- Adhere to IRB protocols for participant selection (e.g., exclusion criteria, informed consent) .
- Pre-register trials on ClinicalTrials.gov to mitigate reporting bias .
Methodological Tools & Frameworks
- Data Analysis : Use R or Python for reproducibility (e.g.,
ggplot2for dose-response curves,scikit-learnfor predictive modeling) . - Reporting : Structure manuscripts per the Beilstein Journal’s guidelines, separating main findings from supplementary data .
- Peer Review : Pre-submission checklists (e.g., PRISMA for reviews, CONSORT for trials) reduce revision cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
